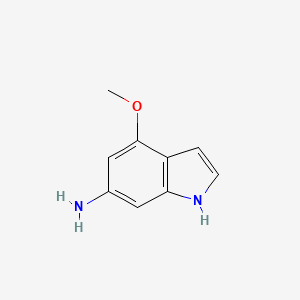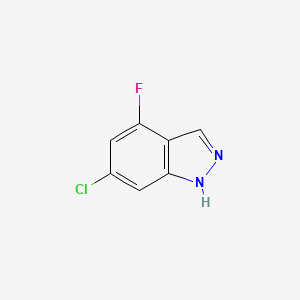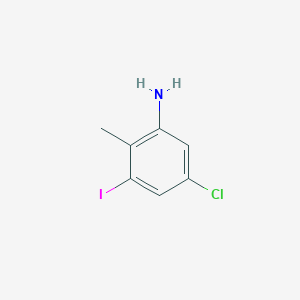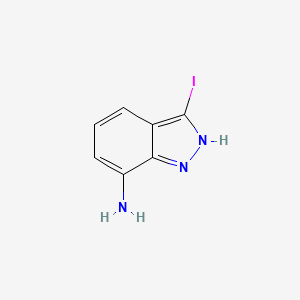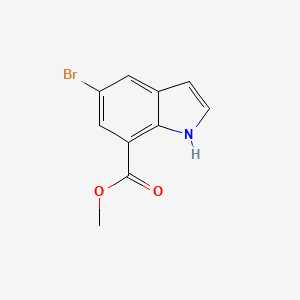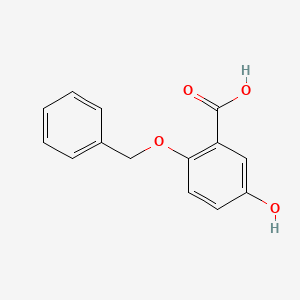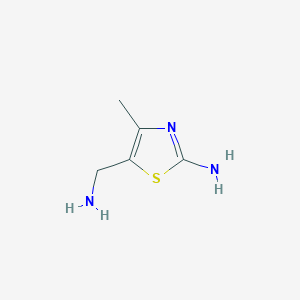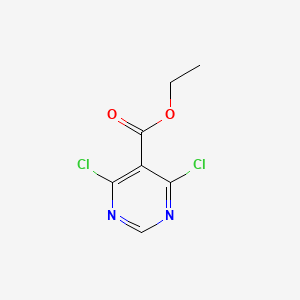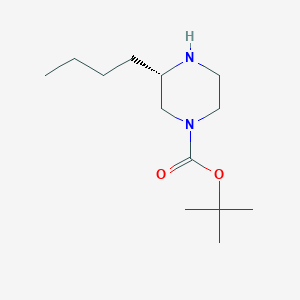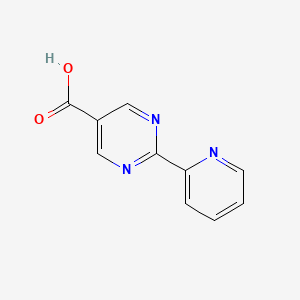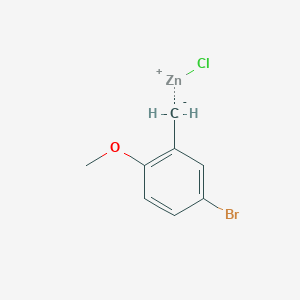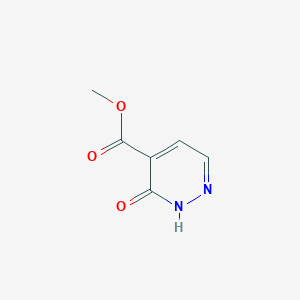![molecular formula C9H7N3 B1592965 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 267875-39-8](/img/structure/B1592965.png)
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Vue d'ensemble
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, consists of a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Applications De Recherche Scientifique
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of the Application: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The compound 4h, a derivative of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, was tested in vitro against breast cancer 4T1 cells . The compound was found to inhibit cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field: Endocrinology
- Summary of the Application: Compounds similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antiviral Therapy
- Scientific Field: Virology
- Summary of the Application: Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit antiviral activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have antiviral activities, suggesting potential applications in treating viral infections .
Application in Kinase Inhibition
- Scientific Field: Biochemistry
- Summary of the Application: 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit activity on kinase inhibition .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have kinase inhibitory activities, suggesting potential applications in treating diseases related to abnormal kinase activity .
Application in Antibacterial and Antifungal Therapy
- Scientific Field: Microbiology
- Summary of the Application: Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit antibacterial and antifungal activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have antibacterial and antifungal activities, suggesting potential applications in treating bacterial and fungal infections .
Application in Anticancer Therapy
- Scientific Field: Oncology
- Summary of the Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review emphasizes advances over the last decades in pyrimidine-containing hybrids with in vitro anticancer potential and its correlation with the SAR .
Propriétés
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXDLPWYIZEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629486 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
CAS RN |
267875-39-8 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

